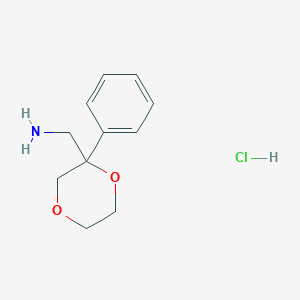![molecular formula C9H14F3NO2S B2792750 Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate CAS No. 1396965-16-4](/img/structure/B2792750.png)
Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate, more commonly known as EAP, is a synthetic compound used in various scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 308.37 g/mol. Its primary applications include use as a model compound for the study of enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a tool for the study of protein-ligand interactions.
Applications De Recherche Scientifique
EAP is used in a variety of scientific research applications. It has been used as a model compound for the study of enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a tool for the study of protein-ligand interactions. Additionally, it has been used in the study of enzyme inhibition, enzyme kinetics, and enzyme-catalyzed reactions.
Mécanisme D'action
EAP is believed to interact with enzymes in several ways. It is thought to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. Additionally, it can act as an uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the enzyme from catalyzing the reaction. Finally, it can act as an allosteric inhibitor, binding to a site other than the active site and altering the conformation of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of EAP are not currently understood. However, it is believed to have an effect on certain enzymes, as it is used as a model compound for the study of enzyme-catalyzed reactions. Additionally, it has been used to study protein-ligand interactions, which could have an effect on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using EAP in lab experiments is its versatility. It can be used as a model compound for the study of enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a tool for the study of protein-ligand interactions. Additionally, it is relatively easy to synthesize and is water-soluble, which makes it easy to work with in the lab.
The primary limitation of using EAP in lab experiments is its lack of specificity. As it is a general-purpose compound, it can interact with a variety of enzymes and proteins, making it difficult to target a specific reaction or interaction. Additionally, its effects on biochemical and physiological processes are not currently understood.
Orientations Futures
The future directions for research involving EAP are numerous. One potential direction is to further investigate its mechanism of action, as its effects on biochemical and physiological processes are not currently understood. Additionally, further research could be done to study its effects on specific enzymes and proteins, as well as its effects on biochemical and physiological processes. Finally, further research could be done to develop more specific compounds for use in lab experiments.
Méthodes De Synthèse
EAP is typically synthesized through a two-step, one-pot process. The first step involves the reaction of 2-amino-3-bromopropionic acid with 1-bromo-3,4,4-trifluoro-3-butene in the presence of a base, such as potassium tert-butoxide. This reaction yields 3,4,4-trifluoro-3-butenyl 2-amino-3-bromopropanoate. The second step involves the reaction of this compound with thiourea in the presence of a base, such as potassium tert-butoxide, to yield EAP.
Propriétés
IUPAC Name |
ethyl 2-amino-3-(3,4,4-trifluorobut-3-enylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2S/c1-2-15-9(14)7(13)5-16-4-3-6(10)8(11)12/h7H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNTLUORLDQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCC(=C(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)


![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)



![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)urea](/img/structure/B2792685.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)


